KRAS G12C inhibitor 23

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

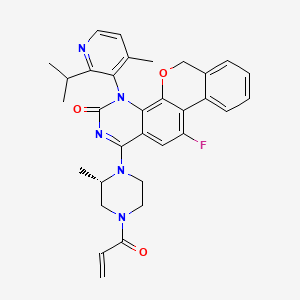

KRAS G12C-Inhibitor 23 ist eine niedermolekulare Verbindung, die auf die KRAS G12C-Mutation abzielt, eine häufige onkogene Triebkraft bei verschiedenen Krebsarten, insbesondere beim nicht-kleinzelligen Lungenkrebs (NSCLC) und beim Darmkrebs. Diese Mutation führt zum Austausch von Glycin durch Cystein an Position 12 im KRAS-Protein, was zur kontinuierlichen Aktivierung von nachgeschalteten Signalwegen führt, die die Proliferation und das Überleben von Krebszellen fördern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KRAS G12C-Inhibitor 23 umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die finale Kupplungsreaktion. Der Syntheseweg kann mit kommerziell erhältlichen Ausgangsmaterialien beginnen, die eine Reihe von Reaktionen wie nucleophile Substitution, Oxidation und Cyclisierung durchlaufen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheiten zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von KRAS G12C-Inhibitor 23 beinhaltet die Skalierung der Laborsynthese auf eine größere Skala unter Beibehaltung der Qualität und Konsistenz des Produkts. Dieser Prozess umfasst die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt den behördlichen Standards entspricht. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden häufig zur Qualitätskontrolle eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KRAS G12C-Inhibitor 23 durchläuft verschiedene chemische Reaktionen, darunter:

Kovalente Bindung: Die Verbindung bindet kovalent an den Cysteinrest an Position 12 des KRAS-Proteins und fängt es in einem inaktiven GDP-gebundenen Zustand ein

Oxidation und Reduktion: Diese Reaktionen können während der Synthese und des Metabolismus der Verbindung auftreten

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Nucleophile wie Amine oder Thiole.

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen eingesetzt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von KRAS G12C-Inhibitor 23 mit dem KRAS G12C-Protein gebildet wird, ist das kovalent modifizierte KRAS-Protein, das in einem inaktiven Zustand fixiert ist, wodurch die nachgeschaltete Signalübertragung und die Proliferation von Krebszellen verhindert werden .

Wissenschaftliche Forschungsanwendungen

KRAS G12C-Inhibitor 23 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Er wird verwendet, um die Rolle der KRAS G12C-Mutation bei der Entstehung von Krebs zu untersuchen und gezielte Therapien für Krebsarten zu entwickeln, die diese Mutation tragen

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Inhibitoren mit verbesserter Wirksamkeit und reduzierter Resistenz

Biologische Studien: Forscher verwenden den Inhibitor, um die molekularen Mechanismen der KRAS-Signalübertragung und deren Auswirkungen auf zelluläre Funktionen zu untersuchen

Wirkmechanismus

KRAS G12C-Inhibitor 23 übt seine Wirkungen aus, indem er kovalent an den Cysteinrest an Position 12 des KRAS-Proteins bindet. Diese Bindung blockiert das Protein in einem inaktiven GDP-gebundenen Zustand und verhindert so die Aktivierung nachgeschalteter Signalwege wie der RAF-MEK-ERK- und PI3K-AKT-Pfade. Durch die Hemmung dieser Pfade reduziert die Verbindung effektiv die Proliferation und das Überleben von Krebszellen .

Wirkmechanismus

KRAS G12C inhibitor 23 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

KRAS G12C-Inhibitor 23 wird mit anderen ähnlichen Verbindungen wie Sotorasib und Adagrasib verglichen. Während all diese Inhibitoren auf die KRAS G12C-Mutation abzielen, kann KRAS G12C-Inhibitor 23 einzigartige Eigenschaften wie verbesserte Bindungsaffinität, Selektivität und reduzierte Resistenz aufweisen . Ähnliche Verbindungen umfassen:

Sotorasib: Ein kovalenter Inhibitor, der auf die KRAS G12C-Mutation abzielt und in klinischen Studien Wirksamkeit gezeigt hat

Adagrasib: Ein weiterer kovalenter Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften

KRAS G12C-Inhibitor 23 zeichnet sich durch sein Potenzial für verbesserte Wirksamkeit und reduzierte Resistenz im Vergleich zu anderen Inhibitoren aus .

Eigenschaften

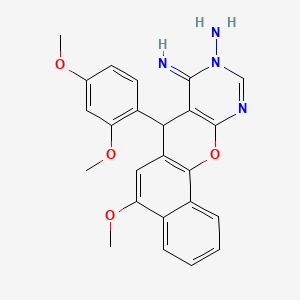

Molekularformel |

C32H32FN5O3 |

|---|---|

Molekulargewicht |

553.6 g/mol |

IUPAC-Name |

11-fluoro-4-(4-methyl-2-propan-2-ylpyridin-3-yl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one |

InChI |

InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1 |

InChI-Schlüssel |

UWIDMHGDYVIUOQ-FQEVSTJZSA-N |

Isomerische SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Kanonische SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)